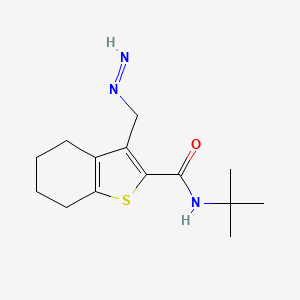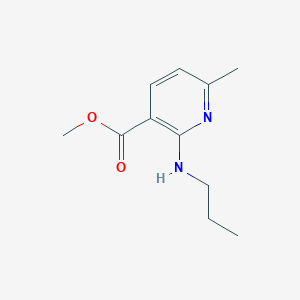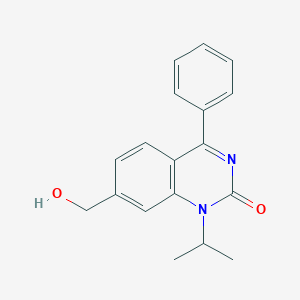
N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method utilizes 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis or other optimized synthetic routes that ensure high yield and purity. The specific conditions and reagents used in industrial settings may vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the diazenylmethyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The diazenylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyl-3,5-dimethylaniline: This compound shares the tert-butyl group and aromatic structure but lacks the diazenylmethyl and thiophene components.
N-tert-Butylacrylamide: Similar in having the tert-butyl group but differs in the presence of an acrylamide moiety.
Uniqueness
N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to its combination of a diazenylmethyl group and a benzothiophene core. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H21N3OS |
|---|---|
Poids moléculaire |
279.40 g/mol |
Nom IUPAC |
N-tert-butyl-3-(diazenylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H21N3OS/c1-14(2,3)17-13(18)12-10(8-16-15)9-6-4-5-7-11(9)19-12/h15H,4-8H2,1-3H3,(H,17,18) |
Clé InChI |
RFXRHLXFHLYQKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C1=C(C2=C(S1)CCCC2)CN=N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-methylethyl)cyclohepta[d]imidazol-4(1H)-one](/img/structure/B8475538.png)




![7-Methyl-4-(piperazin-1-yl)-furo[3,2-c]pyridine](/img/structure/B8475575.png)


![4-[2-(1H-Benzimidazol-1-yl)ethoxy]phenol](/img/structure/B8475610.png)


